molecular formula C16H12O2 B1267490 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid CAS No. 17825-58-0

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid

Cat. No. B1267490
CAS RN: 17825-58-0
M. Wt: 236.26 g/mol
InChI Key: LRFRUFJNOGIAFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropene derivatives, including 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid, often involves methods such as the "diazo-addition" method starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors for obtaining cyclopropaneamino acids with high diastereospecificity (Spadoni et al., 1993). Additionally, transformation reactions like isomerization of 3-methyl-2-phenylcycloprop-2-ene-1-carboxylic acid to methyl (E)-2-(2-phenylcyclopropylidene)acetate have been documented, showcasing the reactivity and versatility of these compounds (Molchanov et al., 2013).

Molecular Structure Analysis

The molecular structure of cyclopropene derivatives is characterized by their cyclopropane core with phenyl substituents, influencing their conformational dynamics and reactivity. For instance, the N-acetyl-N'-methylamide derivative of (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid has been examined to understand the conformational preferences introduced by the second phenyl group, using ab initio HF and DFT methods (Casanovas et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving cyclopropene derivatives are diverse, including cycloadditions and photoisomerizations. For example, the cis, trans-photoisomerization of 2beta,3beta-diphenylcyclopropane-1alpha-carboxylic acid derivatives has been studied in different media, achieving asymmetric induction (Cheung et al., 2000).

Physical Properties Analysis

The physical properties of cyclopropene derivatives, such as solubility, melting points, and crystalline structures, are essential for understanding their behavior in various conditions. The crystal and molecular structure of related compounds, including cyclohexenones and cyclopropenones, provide insights into potential hydrogen bonding and molecular associations, indicating how these structures might behave in solid states or solutions (Luk et al., 1980).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for forming derivatives or undergoing transformations, are crucial for exploring applications. For instance, the Lewis acid-catalyzed reaction of methylenecyclopropanes with diphenyldiselane showcases the synthetic utility of cyclopropene derivatives in constructing cyclobutane rings (Yu et al., 2009).

Scientific Research Applications

Application 1: C–O/C–S Difunctionalized Benzene Derivatives

  • Summary of Application: This research involves the C–O/C–S difunctionalization of fused highly substituted benzene derivatives via the multicomponent coupling reaction of tetraynes, sulfoxides, and cyclopropenones . This reaction is associated with several bond cleavage and formation reactions in one pot, and also features exquisite regioselectivity and excellent yields .
  • Methods of Application: The reaction possibly proceeds in a sequential [2 + 2] cycloaddition, ring-opening of the cyclopropenone, protonation and dealkylation pathway . The effect of different tetraynes on the product yield was investigated under the optimized conditions .
  • Results or Outcomes: Various products were readily isolated with good to excellent yields (ranging from 69% to 89%) from the reactions of tetraynes with 2,3-diphenylcycloprop-2-enone .

Application 2: Synthesis of Heterocycles

  • Summary of Application: Cyclopropenones, including 2,3-diphenylcycloprop-2-enone, have been used in the synthesis of various heterocyclic ring systems . These compounds undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions under the influence of various chemical reagents and external forces .
  • Methods of Application: In one example, 2-(5-(2,3-Diarylcycloprop-2-en-1-ylidene)-2,5-dihydrothiophen-2-yl)malononitriles were obtained in good yield via the reaction of 2-(thiophen-2-yl)malononitrile with diarylcyclopropenones in refluxing acetic anhydride .
  • Results or Outcomes: The reaction resulted in the formation of heterocyclic compounds in good yield .

Application 3: Synthesis of Various Heterocyclic Ring Systems

  • Summary of Application: Cyclopropenones have been used in the synthesis of various heterocyclic ring systems . They undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions under the influence of various chemical reagents and external forces .
  • Methods of Application: 2-(5-(2,3-Diarylcycloprop-2-en-1-ylidene)-2,5-dihydrothiophen-2-yl)malononitriles were obtained in good yield via the reaction of 2-(thiophen-2-yl)malononitrile with diarylcyclopropenones in refluxing acetic anhydride .
  • Results or Outcomes: The reaction resulted in the formation of heterocyclic compounds in good yield .

Application 4: C–O/C–S Difunctionalization of Fused Highly Substituted Benzene Derivatives

  • Summary of Application: This research involves the C–O/C–S difunctionalization of fused highly substituted benzene derivatives via the multicomponent coupling reaction of tetraynes, sulfoxides, and cyclopropenones . This reaction is associated with several bond cleavage and formation reactions in one pot, and also features exquisite regioselectivity and excellent yields .
  • Methods of Application: The reaction possibly proceeds in a sequential [2 + 2] cycloaddition, ring-opening of the cyclopropenone, protonation and dealkylation pathway . The effect of different tetraynes on the product yield was investigated under the optimized conditions .
  • Results or Outcomes: Various products were readily isolated with good to excellent yields (ranging from 69% to 89%) from the reactions of tetraynes with 2,3-diphenylcycloprop-2-enone .

Safety And Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

2,3-diphenylcycloprop-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-16(18)15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFRUFJNOGIAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324214
Record name 2,3-diphenylcycloprop-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid

CAS RN

17825-58-0
Record name NSC406044
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-diphenylcycloprop-2-ene-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIPHENYL-2-CYCLOPROPENE-1-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

Ethyl 2,3-diphenyl-cycloprop-2-ene-1-carboxylate (1.75 g, 6.6 mol) and potassium hydroxide (1.79 g, 31.9 mmol) were dissolved in methanol (60 cm3) and heated to reflux for 5 hours. The mixture was cooled to room temperature and the solvent evaporated. The residue was partitioned between water (30 cm3) and ethyl acetate (30 cm3). The aqueous layer was separated and washed with ethyl acetate (2×30 cm3) before being acidified to pH=1 with dilute hydrochloric acid and extracted with dichloromethane (3×40 cm3). The combined dichloromethane extracts were dried (MgSO4) and evaporated to give the cyclopropene acid 1.22 g, 78%.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
AS Filatov, OV Khoroshilova, AG Larina… - Beilstein Journal of …, 2022 - beilstein-journals.org
A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo [3.1. 0] hexanes through the 1, 3-dipolar cycloaddition (1, 3-DC) reactions of cyclopropenes to the stable …
Number of citations: 2 www.beilstein-journals.org

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